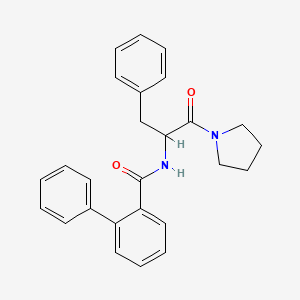![molecular formula C21H23N3O2 B7551975 N-[2-(2-phenylphenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B7551975.png)
N-[2-(2-phenylphenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-phenylphenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first discovered in the 1990s as a potential treatment for metabolic diseases such as obesity and diabetes. However, it was later found to have performance-enhancing effects and was banned by the World Anti-Doping Agency (WADA) in 2009.
Mécanisme D'action
N-[2-(2-phenylphenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide activates PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, inflammation, and cell proliferation. By activating PPARδ, N-[2-(2-phenylphenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide increases the uptake and utilization of fatty acids in skeletal muscle and liver, leading to increased energy expenditure and reduced fat accumulation. It also stimulates the expression of genes involved in mitochondrial biogenesis and oxidative metabolism, which may contribute to its anti-inflammatory and anti-atherogenic effects. Additionally, N-[2-(2-phenylphenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide has been shown to inhibit the proliferation and induce the apoptosis of cancer cells through PPARδ-dependent and -independent mechanisms.
Biochemical and Physiological Effects
N-[2-(2-phenylphenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide has been shown to have a wide range of biochemical and physiological effects, including increased fatty acid oxidation, improved insulin sensitivity, reduced inflammation, and inhibition of cancer cell growth and metastasis. It has also been found to increase endurance and performance in animal models and human athletes, which is why it was banned by WADA. However, the long-term effects of N-[2-(2-phenylphenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide on human health are still unclear and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(2-phenylphenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide has several advantages for lab experiments, including its high potency and selectivity for PPARδ, its ability to cross the blood-brain barrier, and its relatively long half-life. However, it also has some limitations, such as its potential toxicity at high doses, its limited solubility in water, and its potential for off-target effects.
Orientations Futures
There are several future directions for the research on N-[2-(2-phenylphenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide, including the investigation of its long-term effects on human health, the development of more potent and selective PPARδ agonists, and the exploration of its potential as a cancer therapeutic. Moreover, the combination of N-[2-(2-phenylphenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide with other drugs or therapies may enhance its therapeutic effects and reduce its potential side effects.
Méthodes De Synthèse
The synthesis of N-[2-(2-phenylphenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide involves several steps, including the coupling reaction of 2-bromo-2-methylpropionic acid with 4-(2-(2-phenylphenoxy)ethyl)phenol, followed by the cyclization reaction with hydrazine hydrate and the subsequent carboxylic acid formation with carbon dioxide. The final product is obtained through recrystallization and purification.
Applications De Recherche Scientifique
N-[2-(2-phenylphenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various fields, including metabolic diseases, cardiovascular diseases, and cancer. It has been shown to improve insulin sensitivity, increase glucose uptake in skeletal muscle, and reduce triglyceride levels in animal models of obesity and diabetes. In addition, it has been found to have anti-inflammatory and anti-atherogenic effects, which may be beneficial for the prevention of cardiovascular diseases. Moreover, N-[2-(2-phenylphenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo, suggesting its potential as a cancer therapeutic.
Propriétés
IUPAC Name |
N-[2-(2-phenylphenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-15(2)18-14-19(24-23-18)21(25)22-12-13-26-20-11-7-6-10-17(20)16-8-4-3-5-9-16/h3-11,14-15H,12-13H2,1-2H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGVRADHEHJHFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)NCCOC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3,5-Dichlorophenyl)sulfonylamino]-2-thiomorpholin-4-ylbenzoic acid](/img/structure/B7551892.png)
![1-[2-[4-(3,5-Dichloropyridin-2-yl)piperazine-1-carbonyl]pyrrolidin-1-yl]-2-phenylethanone](/img/structure/B7551895.png)
![Methyl 3-[(6-cyclopropyl-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)amino]-3-thiophen-2-ylpropanoate](/img/structure/B7551900.png)
![N-[1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethyl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7551905.png)
![2-(2-methyl-1H-indol-3-yl)-N-[2-methyl-4-(thiomorpholin-4-ylmethyl)phenyl]-2-oxoacetamide](/img/structure/B7551934.png)
![N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7551938.png)
![N-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B7551942.png)
![N-[4-[4-[methyl(methylsulfonyl)amino]piperidine-1-carbonyl]phenyl]benzenesulfonamide](/img/structure/B7551943.png)
![4-[5-[(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]morpholine](/img/structure/B7551948.png)
![2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]-N-(1-cyclopropylethyl)acetamide](/img/structure/B7551955.png)
![N-[[6-(cyclopropylmethoxy)pyridin-3-yl]methyl]-4-(1H-indol-3-yl)piperidine-1-carboxamide](/img/structure/B7551965.png)
![N-[[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]methyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B7551966.png)

![[1-(6-Methyl-2-pyridin-4-ylpyrimidin-4-yl)piperidin-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7551976.png)